molecular formula C6H11BrO B3032975 4-Bromo-4-methyltetrahydropyran CAS No. 66299-88-5

4-Bromo-4-methyltetrahydropyran

Cat. No. B3032975
CAS RN: 66299-88-5
M. Wt: 179.05
InChI Key: QWCMUULWVOAVEJ-UHFFFAOYSA-N
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Description

4-Bromo-4-methyltetrahydropyran is a chemical compound that is part of the tetrahydropyran family, a group of organic compounds consisting of a six-membered ring containing five carbon atoms and one oxygen atom. The presence of a bromine atom and a methyl group at the fourth position of the ring structure is indicative of its potential reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of 4-bromotetrahydropyrans can be achieved through different methods. One efficient approach is the one-pot synthesis via alkynylation followed by Prins cyclization, using aldehydes and allyl bromide with a Zn/ZnBr2 catalytic system, which results in highly diastereoselective 2,6-disubstituted 4-bromotetrahydropyran derivatives . Additionally, the synthesis of benzyltetrahydropyrans, which are structurally related, has been performed through the reaction of benzylsodium with halotetrahydropyrans, although with moderate yields .

Molecular Structure Analysis

The molecular structure of 4-bromotetrahydropyrans is influenced by the presence of the bromine atom, which can affect the conformational equilibria of the compound. For instance, studies on 3-bromotetrahydropyran, a related compound, have shown a preference for the equatorial position of the bromine atom due to dipole, electronic, and van der Waals effects, as evidenced by NMR and IR spectroscopy .

Chemical Reactions Analysis

4-Bromo-4-methyltetrahydropyran can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, copper(I)-catalyzed cycloaddition of alkynes with 4-bromosydnones leads to the regioselective synthesis of bromopyrazoles, which can be further functionalized through palladium-catalyzed cross-coupling reactions . Moreover, the compound can participate in reactions such as the Ritter reaction to form amides, and it can add dichlorocarbene and bromine to double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-4-methyltetrahydropyran are not explicitly detailed in the provided papers. However, the related compound 4-methyltetrahydropyran has been used as a solvent for olefin metathesis reactions, indicating its potential stability and usefulness in various chemical processes . The conformational effects of halotetrahydropyrans, as well as their reactivity towards nucleophiles, such as amines, have been studied, providing insights into their behavior under different conditions .

Scientific Research Applications

Organic Reaction Solvent

4-Methyltetrahydropyran (4-MeTHP) has been explored for its potential as an organic reaction solvent, offering a sustainable alternative to conventional ethers and harmful halogenated solvents. Its application spans a wide range of organic reactions, including radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, amidation, and esterification. However, it shows incompatibility with strong Lewis acids, and its C−O bond is susceptible to cleavage by BBr3, highlighting both its versatility and limitations in chemical synthesis processes (Kobayashi et al., 2019).

Olefin Metathesis Reaction Solvent

In the context of pharmaceutical research and development, 4-methyltetrahydropyran has proven to be an effective solvent for olefin metathesis reactions. This includes the synthesis of biologically active compounds and pharmaceutical ingredients. Its utility was demonstrated in large-scale syntheses, such as the production of SUAM 1221, a potential treatment for Alzheimer's disease, and a sildenafil derivative, showing its significant role in the synthesis of complex molecules (Nienałtowski et al., 2020).

Diastereoselective Synthesis Platform

4-Methyltetrahydropyran serves as a key intermediate in the diastereoselective synthesis of functionalized 2-methyltetrahydropyran-4-ones. This synthesis pathway is crucial for accessing structural units present in many biologically active natural products. The methodology has been applied to the synthesis of molecules found in Civet cat secretion, demonstrating its value in the preparation of complex organic molecules (Clarke et al., 2011).

Synthesis and Characterization of Isomuscarines

The synthesis and structural characterization of isomuscarines, utilizing 4-methyltetrahydropyran derivatives, have been documented. This involves a strategy for constructing the tetrahydrofuran nucleus via bromocyclization, demonstrating the compound's utility in the synthesis of complex molecular structures (Kempter et al., 2014).

Biocatalytic Production

4-Methyltetrahydropyran derivatives have been utilized in the biocatalytic production of chiral compounds, such as methyl (R)/(S)-4-bromo-3-hydroxybutyrate, showcasing the potential of these compounds in facilitating enantioselective chemical syntheses. This approach leverages engineered proteins and biocatalysis for the production of enantiomerically pure substances, illustrating the integration of chemical and biological methodologies for synthetic applications (Asako et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-4-methyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCMUULWVOAVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10792606
Record name 4-Bromo-4-methyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10792606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4-methyloxane

CAS RN

66299-88-5
Record name 4-Bromo-4-methyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10792606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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